
Corypalmine: Technical Monograph & Research
Guide

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name: Corypalmine

CAS No.: 6018-40-2

Cat. No.: B190839 Get Quote

Executive Summary
Corypalmine (C₂₀H₂₃NO₄) is a bioactive tetrahydroprotoberberine alkaloid predominantly

isolated from Corydalis yanhusuo (Yan Hu Suo), Corydalis cava, and Fibraurea recisa.

Historically utilized in Traditional Chinese Medicine (TCM) for its analgesic and

hemorheological properties, modern pharmacology has repositioned Corypalmine as a dual-

action agent: a dopamine receptor antagonist (analgesia/sedation) and a moderate

acetylcholinesterase (AChE) inhibitor (neuroprotection).

This guide serves as a technical roadmap for researchers, detailing the molecule's transition

from a phytochemical isolate to a lead compound in neuropharmacology. It includes verified

biosynthetic pathways, mechanistic signaling diagrams, and standardized isolation protocols.

Historical & Chemical Profile[1]
Discovery and Isolation History
The isolation of Corypalmine traces back to the early 20th-century phytochemical investigation

of the Papaveraceae family.

Early Phase: Originally identified in the tubers of Corydalis species, it was classified

alongside "Corydalis alkaloids" like Tetrahydropalmatine (THP) and Protopine.
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Structural Elucidation: Characterized as a tetrahydroprotoberberine, it is structurally

homologous to Tetrahydropalmatine (THP), differing only by a single methyl group (phenolic

hydroxyl vs. methoxy).

Modern Context: Today, it is recognized not just as a plant metabolite but as a key human

metabolite of Palmatine (via CYP450-mediated O-demethylation), linking the

pharmacokinetics of protoberberines to tetrahydroprotoberberines.

Chemical Identity[1][2]
IUPAC Name: (13aS)-2,9,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-

b]isoquinolin-3-ol

CAS Number: 6018-40-2 (l-isomer)

Molecular Weight: 341.4 g/mol

Key Structural Feature: The tetrahydroisoquinoline skeleton with a specific 2,9,10-

trimethoxy-3-hydroxy substitution pattern (depending on the specific isomer/source, the

position of the free hydroxyl varies, but the 3-OH or 10-OH is characteristic of the metabolic

intermediates between Scoulerine and THP).

Biosynthetic Pathway
Corypalmine is synthesized via the benzylisoquinoline alkaloid pathway. The critical branch

point is (S)-Scoulerine, which undergoes S-adenosyl-L-methionine (SAM)-dependent O-

methylation.
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Figure 1: Biosynthetic and metabolic positioning of Corypalmine. Note the bidirectional

relationship with Palmatine (biosynthetic precursor vs. metabolic product).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b190839?utm_src=pdf-body
https://www.benchchem.com/product/b190839?utm_src=pdf-body-img
https://www.benchchem.com/product/b190839?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b190839?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pharmacological Mechanisms[3]
Neuropharmacology: The "Dual-Lock" Mechanism
Corypalmine exhibits a unique dual activity profile that makes it valuable for neuropathic pain

and neurodegenerative research.

Mechanism A: Dopaminergic Modulation (Analgesia)
Like its analog l-THP, Corypalmine acts as an antagonist at dopamine receptors (D1/D2).

Action: Blockade of postsynaptic D2 receptors in the striatum.

Result: Modulation of the striatum-nucleus accumbens pathway, reducing nociceptive

signaling and inducing sedation without the high addiction potential of opioids.

Mechanism B: Acetylcholinesterase (AChE) Inhibition
Corypalmine inhibits AChE, preventing the hydrolysis of acetylcholine.

Potency: Moderate (IC50 range ~15–50 µM depending on assay conditions and isomeric

purity).

Relevance: Increases synaptic acetylcholine levels, offering potential therapeutic value in

Alzheimer's disease (AD) and cognitive decline.
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Figure 2: Dual pharmacological mechanism of Corypalmine targeting Dopamine D2 receptors

and Acetylcholinesterase.

Pharmacokinetics & Metabolism
Understanding the metabolic fate of Corypalmine is critical for drug development, particularly

its interaction with Cytochrome P450 enzymes.
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Parameter Description Key Enzymes/Factors

Absorption

Moderate oral bioavailability;

lipophilic nature allows BBB

penetration.

P-glycoprotein (efflux)

Metabolism (Phase I)
O-demethylation and

hydroxylation.
CYP2D6, CYP1A2

Metabolism (Phase II)
Glucuronidation and sulfation

of the hydroxyl group.
UGTs, Sulfotransferases

Precursor Role
Palmatine is metabolized into

Corypalmine in the liver.

CYP2D6 (O-demethylation of

Palmatine)

Clinical Insight: Because Corypalmine is a metabolite of Palmatine (a common supplement),

patients taking Palmatine-rich extracts will have systemic exposure to Corypalmine. This

contributes to the "delayed" sedative effects observed in Coptis or Corydalis therapies.

Experimental Protocols
Protocol: Alkaloid Extraction from Corydalis yanhusuo
This protocol isolates the total alkaloid fraction enriched with Corypalmine.

Reagents: Ethanol (95%), HCl (2%), Ammonium Hydroxide (NH₄OH),

Chloroform/Dichloromethane.

Maceration: Pulverize dried Corydalis tubers (500g). Macerate in 95% Ethanol (1:10 w/v) for

24 hours.

Reflux: Reflux extraction x3 (2 hours each). Combine filtrates and evaporate ethanol under

reduced pressure.

Acidification: Suspend the residue in 2% HCl (pH 2-3). Filter to remove non-alkaloidal

insolubles.

Basification: Adjust pH of the acid water phase to pH 9-10 using NH₄OH.
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Extraction: Partition with Chloroform (x3). Collect the organic layer (Total Alkaloids).

Purification (Chromatography):

Stationary Phase: Silica Gel (200-300 mesh).

Mobile Phase: Gradient elution with Cyclohexane : Ethyl Acetate : Diethylamine (e.g.,

8:2:0.1).

Detection: TLC (Dragendorff’s reagent). Corypalmine typically elutes between

Tetrahydropalmatine (less polar) and Protopine (more polar).

Protocol: Acetylcholinesterase (AChE) Inhibition Assay
Standard Ellman’s colorimetric method adapted for microplate readers.

Reagents:

Phosphate Buffer (0.1 M, pH 8.0)

DTNB (5,5′-dithiobis-(2-nitrobenzoic acid))

ATCI (Acetylthiocholine iodide) - Substrate[1]

AChE (from Electric Eel or Human Recombinant)

Test Compound: Corypalmine (dissolved in DMSO, final DMSO <1%)

Workflow:

Preparation: Add 140 µL Phosphate Buffer to 96-well plate.

Inhibitor: Add 20 µL of Corypalmine solution (Test) or Buffer (Control).

Enzyme: Add 20 µL AChE solution (0.05 U/mL). Incubate at 25°C for 15 minutes.

Substrate/Indicator: Add 10 µL DTNB (10 mM) and 10 µL ATCI (15 mM).

Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes.
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Calculation:

Determine IC50 by plotting Log[Concentration] vs. % Inhibition.

References
Pharmacological Review of Corydalis: Wang, L., et al. (2020). "Advances in phytochemical

and modern pharmacological research of Rhizoma Corydalis." Pharmaceutical Biology.

Metabolism of Protoberberines: Vacek, J., et al. (2014).[2] "Metabolism of palmatine by

human hepatocytes and recombinant cytochromes P450." Journal of Pharmaceutical and

Biomedical Analysis.

AChE Inhibition Data: Chlebek, J., et al. (2011). "Acetylcholinesterase and

Butyrylcholinesterase Inhibitory Compounds from Corydalis cava." Natural Product

Communications.

Chemical Structure & Properties: PubChem Compound Summary for CID 11186895,

Corypalmine.

Dopamine Receptor Affinity (General THP Class)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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